Cas no 1194375-07-9 (Methyl 3-amino-5-ethylfuran-2-carboxylate)
Methyl 3-amino-5-ethylfuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-amino-5-ethylfuran-2-carboxylate
- 2-Furancarboxylic acid, 3-aMino-5-ethyl-, Methyl ester
- 1194375-07-9
- SB61635
- Methyl3-amino-5-ethylfuran-2-carboxylate
- AM807214
-
- Inchi: 1S/C8H11NO3/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4H,3,9H2,1-2H3
- InChI Key: PTAFZMSCXGIKNF-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)=C(C=C1CC)N
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 65.5Ų
Methyl 3-amino-5-ethylfuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003146-1g |
Methyl 3-amino-5-ethylfuran-2-carboxylate |
1194375-07-9 | 95% | 1g |
$510.64 | 2023-09-04 | |
| Alichem | A159003146-5g |
Methyl 3-amino-5-ethylfuran-2-carboxylate |
1194375-07-9 | 95% | 5g |
$1530.88 | 2023-09-04 | |
| Chemenu | CM196209-1g |
methyl 3-amino-5-ethylfuran-2-carboxylate |
1194375-07-9 | 95% | 1g |
$436 | 2021-08-05 | |
| Chemenu | CM196209-5g |
methyl 3-amino-5-ethylfuran-2-carboxylate |
1194375-07-9 | 95% | 5g |
$1307 | 2021-08-05 | |
| Chemenu | CM196209-1g |
methyl 3-amino-5-ethylfuran-2-carboxylate |
1194375-07-9 | 95% | 1g |
$459 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759919-1g |
Methyl 3-amino-5-ethylfuran-2-carboxylate |
1194375-07-9 | 95% | 1g |
¥3794.00 | 2024-08-09 |
Methyl 3-amino-5-ethylfuran-2-carboxylate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Methyl 3-amino-5-ethylfuran-2-carboxylate
Recent Advances in the Study of Methyl 3-amino-5-ethylfuran-2-carboxylate (CAS: 1194375-07-9) in Chemical Biology and Pharmaceutical Research
Methyl 3-amino-5-ethylfuran-2-carboxylate (CAS: 1194375-07-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug discovery.
The synthesis of Methyl 3-amino-5-ethylfuran-2-carboxylate has been optimized in recent studies to improve yield and purity, which are critical for its application in pharmaceutical development. Researchers have employed advanced catalytic methods and green chemistry principles to achieve efficient and sustainable production. These advancements not only enhance the scalability of the compound but also align with the growing demand for environmentally friendly synthetic processes in the pharmaceutical industry.
In terms of biological activity, Methyl 3-amino-5-ethylfuran-2-carboxylate has demonstrated promising results in preliminary screenings against various bacterial and fungal strains. Its mechanism of action appears to involve interference with microbial cell wall synthesis, making it a potential candidate for the development of new antibiotics. Additionally, its structural similarity to certain natural products has sparked interest in its potential as a scaffold for designing inhibitors of specific enzymes involved in cancer pathways.
Recent in vitro studies have further elucidated the compound's pharmacokinetic properties, including its stability, solubility, and metabolic profile. These findings are crucial for understanding its potential as a drug candidate and for guiding further modifications to improve its bioavailability and efficacy. Computational modeling and structure-activity relationship (SAR) studies have also been conducted to identify key structural features that contribute to its biological activity, providing valuable insights for future drug design efforts.
Looking ahead, the potential applications of Methyl 3-amino-5-ethylfuran-2-carboxylate extend beyond antimicrobial and anticancer therapies. Its versatility as a building block in organic synthesis opens up possibilities for its use in developing other classes of therapeutic agents, such as anti-inflammatory and antiviral drugs. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications, addressing unmet medical needs and advancing the field of chemical biology.
In conclusion, Methyl 3-amino-5-ethylfuran-2-carboxylate (CAS: 1194375-07-9) represents a promising compound with diverse applications in pharmaceutical research. The latest studies underscore its potential as a valuable intermediate in drug discovery and highlight the importance of continued investigation into its synthesis, biological activity, and therapeutic potential. As research progresses, this compound may play a pivotal role in the development of next-generation therapeutics, contributing to advancements in global health.
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